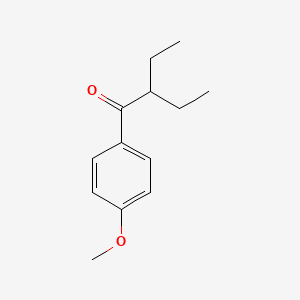

2-Ethyl-1-(4-methoxyphenyl)butan-1-one

Description

Contextualization within Modern Ketone Chemistry

Ketones are a cornerstone of organic chemistry, serving as both critical synthetic targets and versatile intermediates. The carbonyl group (C=O) is a site of rich reactivity, participating in a vast array of transformations that are fundamental to the construction of complex molecular frameworks. fiveable.me Modern ketone chemistry has evolved significantly, with the development of highly selective and efficient synthetic methods.

The direct synthesis of ketones through carbon-carbon bond formation is a significant area of research. researchgate.net Traditional and contemporary methods for ketone synthesis are diverse, each offering distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Table 1: Prominent Methods for Ketone Synthesis

| Method | Description | Starting Materials |

|---|---|---|

| Oxidation of Secondary Alcohols | A classic and reliable method where a secondary alcohol is oxidized to a ketone using various reagents. numberanalytics.comquora.com | Secondary Alcohols |

| Friedel-Crafts Acylation | An electrophilic aromatic substitution reaction that forms aryl ketones by treating an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. numberanalytics.com | Aromatic Compound, Acyl Halide/Anhydride |

| Reaction of Nitriles with Organometallics | Involves the reaction of a nitrile with a Grignard or organolithium reagent, followed by acidic hydrolysis to yield a ketone. numberanalytics.com | Nitriles, Grignard/Organolithium Reagents |

| Alkene/Alkyne Hydrolysis & Oxidation | Methods like ozonolysis of tetra-substituted alkenes or hydration of terminal alkynes (except acetylene) can produce ketones. quora.comorganic-chemistry.org | Alkenes, Alkynes |

| Hydroacylation of Alkenes | An atom-economical method that involves the addition of an aldehyde C-H bond across a double bond, often requiring a transition metal catalyst. researchgate.net | Alkenes, Aldehydes |

The reactivity of the ketone in 2-Ethyl-1-(4-methoxyphenyl)butan-1-one is influenced by its adjacent aromatic and alkyl groups. It can undergo nucleophilic addition reactions at the carbonyl carbon, α-functionalization, and reduction to a secondary alcohol, making it a flexible building block for further molecular elaboration. numberanalytics.comnih.gov

Significance of 4-Methoxyphenyl (B3050149) and Butanone Scaffolds in Retrosynthetic Planning and Complex Molecule Design

Retrosynthetic analysis is a powerful strategy in which a target molecule is deconstructed into simpler, commercially available precursors. amazonaws.com The specific scaffolds within this compound—the 4-methoxyphenyl group and the butanone core—are of particular importance in this type of strategic planning.

The 4-methoxyphenyl (or anisyl) group is a common feature in many pharmaceuticals and advanced materials. nih.gov Its prevalence stems from the electronic properties of the methoxy (B1213986) (-OCH3) substituent. The methoxy group is a powerful electron-donating group (EDG) through resonance, while being weakly electron-withdrawing through induction. libretexts.orglibretexts.org This net electron-donating effect has profound consequences:

Activation of the Aromatic Ring: It makes the benzene (B151609) ring more electron-rich and thus more susceptible to electrophilic aromatic substitution (EAS) reactions compared to unsubstituted benzene. wikipedia.orgcdn-website.com

Directing Effects: As an activating group, it directs incoming electrophiles to the ortho and para positions relative to itself, allowing for regioselective functionalization of the aromatic ring. libretexts.orgwikipedia.org

Modulation of Physicochemical Properties: In medicinal chemistry, the methoxy group is often incorporated to improve a molecule's absorption, distribution, metabolism, and excretion (ADME) profile by enhancing metabolic stability and modulating lipophilicity. nih.govresearchgate.net

The butanone scaffold is a versatile C4 building block in organic synthesis. forbesnetwork.co.ukdouwin-chem.com Its derivatives serve as key intermediates in the synthesis of a wide range of more complex molecules. The presence of a carbonyl group allows for numerous transformations, including aldol (B89426) reactions and the formation of enolates for alkylation. numberanalytics.com

In the context of retrosynthetic planning for this compound, a logical disconnection would be at the bond between the aromatic ring and the carbonyl carbon. This approach is characteristic of a Friedel-Crafts acylation reaction.

Target Molecule: this compound

Retrosynthetic Disconnection (C-C bond): This leads to two key precursors:

Anisole (B1667542) (methoxybenzene), which provides the activated aromatic ring.

2-Ethylbutanoyl chloride, which serves as the electrophilic acylating agent.

This retrosynthetic pathway is highly plausible because the electron-donating methoxy group on anisole strongly activates the para position for acylation, leading to the desired product with high selectivity. The use of a ketone carbonyl as a key functional group for directing such synthetic steps is a powerful strategy in the design of complex molecules. nih.gov

Structure

3D Structure

Properties

CAS No. |

84836-32-8 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

2-ethyl-1-(4-methoxyphenyl)butan-1-one |

InChI |

InChI=1S/C13H18O2/c1-4-10(5-2)13(14)11-6-8-12(15-3)9-7-11/h6-10H,4-5H2,1-3H3 |

InChI Key |

CUSGBLIMZVLLIE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(=O)C1=CC=C(C=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 1 4 Methoxyphenyl Butan 1 One

Retrosynthetic Analysis of the 2-Ethyl-1-(4-methoxyphenyl)butan-1-one Skeleton

Retrosynthesis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors through a series of logical steps known as disconnections.

For this compound, the most logical disconnections involve the carbon-carbon bonds adjacent to the central carbonyl group.

Disconnection A (Acyl-Aryl Bond): This is the most common strategy for aryl ketones and corresponds to a Friedel-Crafts acylation reaction. Breaking the bond between the carbonyl carbon and the methoxyphenyl ring generates two synthons: a 4-methoxyphenyl (B3050149) cation (or equivalent) and a 2-ethylbutanoyl acylium ion. These synthons correspond to the synthetic equivalents of anisole (B1667542) and 2-ethylbutanoyl chloride (or 2-ethylbutanoic anhydride), respectively.

Disconnection B (Alkyl-Acyl Bond): Breaking the bond between the carbonyl carbon and the 2-ethylbutyl group suggests a nucleophilic attack on a carbonyl derivative. This leads to two possible sets of synthons:

A 4-methoxybenzoyl synthon (electrophile) and a 2-ethylbutyl synthon (nucleophile). The corresponding synthetic equivalents would be a derivative of 4-methoxybenzoic acid (like an acid chloride or a Weinreb amide) and an organometallic reagent such as 2-ethylbutylmagnesium bromide or 2-ethylbutyllithium.

A 4-methoxyphenyl synthon (nucleophile) and a 2-ethylbutanoyl synthon (electrophile). This corresponds to reacting an organometallic reagent like 4-methoxyphenylmagnesium bromide with a derivative of 2-ethylbutanoic acid, such as 2-ethylbutanoyl chloride.

The following table summarizes these primary disconnections.

| Disconnection Strategy | Bond Cleaved | Precursors (Synthetic Equivalents) | Corresponding Reaction Type |

| Disconnection A | Carbonyl Carbon – Aryl Ring | Anisole + 2-Ethylbutanoyl Chloride | Friedel-Crafts Acylation |

| Disconnection B | Carbonyl Carbon – Alkyl Chain | 4-Methoxyphenylmagnesium Bromide + 2-Ethylbutanoyl Chloride | Organometallic Acylation |

| Disconnection C | Carbonyl Carbon – Alkyl Chain | 4-Methoxybenzoyl Chloride + 2-Ethylbutylmagnesium Bromide | Organometallic Acylation |

Key Functional Group Interconversions in Butanone Synthesis

Functional Group Interconversion (FGI) is another key aspect of retrosynthesis. The ketone functional group in the target molecule can be envisioned as arising from the oxidation of a corresponding secondary alcohol. This alcohol, 1-(4-methoxyphenyl)-2-ethylbutan-1-ol, can be formed via the addition of an organometallic reagent to an aldehyde.

This two-step pathway involves:

Retrosynthetic Step (FGI): Ketone ← Oxidation ← Secondary Alcohol.

Retrosynthetic Step (C-C Disconnection): The secondary alcohol is disconnected into 4-methoxybenzaldehyde (B44291) and a 2-ethylbutyl organometallic reagent (e.g., from 3-bromopentane).

This approach provides an alternative to direct acylation methods, although it involves an additional oxidation step.

Direct Synthetic Routes to this compound

Based on the retrosynthetic analysis, several direct synthetic routes can be employed.

Friedel-Crafts acylation is a powerful method for forming aryl ketones via electrophilic aromatic substitution. tamu.edu In this approach, anisole (methoxybenzene) is acylated with 2-ethylbutanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). tamu.edudepaul.edu

The methoxy (B1213986) group (-OCH₃) on the anisole ring is an activating, ortho-, para-directing group. vedantu.com Therefore, the reaction yields a mixture of two isomeric products: the desired para-substituted product (this compound) and the ortho-substituted by-product (2-Ethyl-1-(2-methoxyphenyl)butan-1-one). The para isomer is typically the major product due to reduced steric hindrance. youtube.com

Reaction Scheme: Anisole + 2-Ethylbutanoyl Chloride --(AlCl₃)--> this compound + 2-Ethyl-1-(2-methoxyphenyl)butan-1-one

The table below outlines typical conditions for this reaction.

| Parameter | Condition | Rationale / Notes |

| Arene | Anisole | Activated aromatic ring. |

| Acylating Agent | 2-Ethylbutanoyl Chloride | Provides the acyl group. |

| Catalyst | Aluminum Chloride (AlCl₃) | Strong Lewis acid to generate the acylium ion electrophile. depaul.edu |

| Solvent | Dichloromethane (CH₂Cl₂) or Carbon Disulfide (CS₂) | Inert solvent for the reaction. |

| Temperature | 0 °C to room temperature | The reaction is typically started at a low temperature and allowed to warm. |

| Workup | Aqueous acid (e.g., HCl) | To decompose the aluminum chloride complex. tamu.edu |

Organometallic Reagent-Mediated Formations (e.g., Grignard additions, organolithium reagents, organozinc reactions)

Organometallic reagents are strong nucleophiles and can be used to form the C-C bonds of the target ketone. taylorandfrancis.com

Reaction with Acid Chlorides: A Grignard reagent, such as 4-methoxyphenylmagnesium bromide, can react with 2-ethylbutanoyl chloride. This reaction must be conducted at low temperatures to prevent the Grignard reagent from adding to the ketone product to form a tertiary alcohol.

Reaction with Nitriles: Both Grignard and organolithium reagents can add to nitriles to form ketones after hydrolysis of the intermediate imine. chemistrysteps.com For example, 4-methoxyphenylmagnesium bromide can be added to 2-ethylbutanenitrile. The resulting imine anion is resistant to a second addition, which helps to avoid the formation of by-products. chemistrysteps.com

Reaction with Carboxylic Acids: Organolithium reagents can react directly with carboxylic acids to form ketones. researchgate.net This involves the addition of two equivalents of the organolithium reagent: the first deprotonates the acid, and the second adds to the carboxylate to form a stable dianion intermediate, which yields the ketone upon acidic workup.

Reaction with Weinreb Amides: A highly effective method for ketone synthesis involves the use of Weinreb amides (N-methoxy-N-methyl amides). wikipedia.org The addition of an organolithium or Grignard reagent to a Weinreb amide forms a stable chelated tetrahedral intermediate. This intermediate does not collapse until acidic workup, preventing over-addition and cleanly providing the desired ketone. wikipedia.org For this synthesis, one could react 4-methoxyphenylmagnesium bromide with N-methoxy-N-methyl-2-ethylbutanamide.

The following table compares these organometallic approaches.

| Organometallic Reagent | Electrophilic Substrate | Key Features & Advantages |

| 4-Methoxyphenylmagnesium Bromide | 2-Ethylbutanoyl Chloride | Readily available reagents; requires low temperature. |

| 4-Methoxyphenylmagnesium Bromide | 2-Ethylbutanenitrile | Intermediate imine prevents over-addition. chemistrysteps.com |

| 2-Ethylbutyllithium (2 eq.) | 4-Methoxybenzoic Acid | Direct conversion from a carboxylic acid. researchgate.net |

| 4-Methoxyphenylmagnesium Bromide | N-methoxy-N-methyl-2-ethylbutanamide | High yield, excellent prevention of over-addition (Weinreb Ketone Synthesis). wikipedia.org |

Advanced Carbonyl Compound Synthesis Strategies (e.g., Deoxygenative Alkylation of 1,2-Dicarbonyls)

Modern synthetic chemistry offers novel routes for ketone synthesis. One such strategy is the deoxygenative alkylation of 1,2-dicarbonyl compounds. rsc.org This method allows for the construction of C-C bonds at the α-carbon of a carbonyl group. rsc.org

In a hypothetical application to this synthesis, a suitable 1,2-dicarbonyl precursor, such as 1-(4-methoxyphenyl)butane-1,2-dione, could be reacted with an organoborane reagent like triethylborane. This process can proceed through the formation of a boron enolate in the absence of strong bases, which is then intercepted by an electrophile. rsc.org This approach represents a more complex but potentially useful pathway for constructing α-branched carbonyl structures. researchgate.net While not a standard method for this particular target, it illustrates the breadth of modern synthetic tools available for ketone formation. researchgate.net

Convergent Synthesis via Precursors and Intermediates

Convergent synthesis strategies offer an efficient approach to complex molecules by preparing key fragments separately before combining them in the final stages. For this compound, this involves the preparation of substituted aryl ketone intermediates followed by strategic carbon-carbon bond formation.

Approaches Utilizing 4-Methoxyphenyl Acetone Derivatives

A logical precursor to the target molecule is 4-methoxyacetophenone (1-(4-methoxyphenyl)ethan-1-one), a readily available derivative of 4-methoxyphenyl acetone. The synthesis can be envisioned as a sequential α-alkylation of the ketone's methyl group. This process involves the formation of an enolate intermediate, which then acts as a nucleophile to attack an ethylating agent.

The process would begin with the deprotonation of 4-methoxyacetophenone at the α-carbon using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to form the corresponding enolate. This enolate is then treated with an ethyl halide, like ethyl iodide, to yield the mono-ethylated product, 1-(4-methoxyphenyl)butan-1-one. A second iteration of this deprotonation and alkylation sequence at the same α-carbon introduces the second ethyl group, completing the carbon skeleton of the target compound.

Table 1: Proposed Sequential α-Alkylation of 4-Methoxyacetophenone

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 4-Methoxyacetophenone | 1. Lithium diisopropylamide (LDA) 2. Ethyl iodide | 1-(4-Methoxyphenyl)butan-1-one |

| 2 | 1-(4-Methoxyphenyl)butan-1-one | 1. Lithium diisopropylamide (LDA) 2. Ethyl iodide | This compound |

This classical enolate chemistry provides a direct, albeit stepwise, route to the desired structure from a simple aryl methyl ketone precursor.

Transformations of Related 4-Aryl-2-butanones and Butanone Analogues

The synthesis and transformation of 4-aryl-2-butanone analogues, such as 4-(4-methoxyphenyl)-2-butanone (B1665111), are well-documented. sigmaaldrich.com These compounds are constitutional isomers of the target molecule and can be synthesized via methods including Friedel-Crafts alkylation or multi-step sequences involving Mizoroki-Heck, Wittig, or aldol (B89426) reactions followed by hydrogenation. While direct skeletal rearrangement of a 2-butanone (B6335102) to a 1-butanone is synthetically challenging, the principles used to create these analogues can be applied in a convergent synthesis of the target structure.

A more feasible "transformation" in this context involves using a butanone analogue that already possesses the correct carbonyl position, such as the 1-(4-methoxyphenyl)butan-1-one intermediate described previously (2.3.1). This intermediate serves as a key butanone analogue. The "transformation" is the subsequent C-C bond formation at the α-position to install the final ethyl group. This highlights a convergent approach where a C4 chain is first attached to the aromatic ring, followed by the introduction of the C2-ethyl substituent.

Catalytic Approaches in the Synthesis of this compound

Modern catalytic methods offer powerful alternatives to classical stoichiometric reactions, often providing higher selectivity, milder reaction conditions, and improved atom economy.

Homogeneous Catalysis for Selective Transformations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is particularly effective for achieving high selectivity in complex transformations. For the synthesis of this compound, transition-metal-catalyzed α-alkylation represents a key strategy. bohrium.com Palladium and nickel complexes, in particular, have been shown to be effective for the α-arylation and α-alkylation of ketones. organic-chemistry.orgorganic-chemistry.org

A plausible homogeneous catalytic cycle would involve the α-ethylation of an appropriate ketone precursor, such as 1-(4-methoxyphenyl)butan-1-one. This can be achieved using various catalyst systems, including those based on palladium, nickel, or iridium. bohrium.comnih.gov For example, a palladium(0) catalyst in the presence of a suitable phosphine (B1218219) ligand can facilitate the reaction between the ketone's enolate and an ethyl halide.

Another advanced approach is the "hydrogen borrowing" or "hydrogen autotransfer" strategy, where an alcohol serves as the alkylating agent. bohrium.com In this scenario, a transition-metal catalyst (e.g., iridium or ruthenium) temporarily oxidizes ethanol (B145695) to an acetaldehyde (B116499) equivalent in situ. This undergoes an aldol condensation with the ketone precursor, and the resulting α,β-unsaturated ketone is then reduced by the catalyst using the hydrogen "borrowed" from the initial alcohol oxidation. This method avoids the use of stoichiometric organometallic reagents or alkyl halides.

Table 2: Representative Homogeneous Catalyst Systems for Ketone α-Alkylation

| Catalyst Precursor | Ligand | Alkylating Agent Type | Reference Reaction |

| Pd(OAc)₂ | Bulky, electron-rich phosphines | Aryl/Alkyl Halides | α-Arylation of ketones organic-chemistry.org |

| Ni(COD)₂ | Bulky diphosphine ligands | Allylic Alcohols | Regioselective α-alkylation nih.gov |

| [Ir(cod)Cl]₂ | N-heterocyclic carbene (NHC) | Primary Alcohols | Hydrogen borrowing alkylation bohrium.com |

These methods provide powerful tools for the selective formation of C-C bonds at the α-position of ketones under relatively mild conditions.

Heterogeneous Catalysis (e.g., Supported Bimetallic Catalysts for C-C Coupling)

Heterogeneous catalysts offer significant practical advantages, including ease of separation from the reaction mixture and potential for recyclability. A direct method for constructing the target molecule is the Friedel-Crafts acylation of anisole with 2-ethylbutanoyl chloride. While traditionally catalyzed by homogeneous Lewis acids like AlCl₃, this reaction can be prone to side reactions and catalyst waste. tamu.edudepaul.edu

Heterogeneous catalysts, such as zeolites or supported metal oxides, can serve as solid acid catalysts for Friedel-Crafts reactions, offering improved selectivity and easier workup. Furthermore, supported bimetallic catalysts are known to exhibit unique reactivity in C-C coupling reactions due to synergistic effects between the metals. mdpi.comrsc.org For instance, supported Pd-Cu nanoparticles have demonstrated enhanced performance in various cross-coupling reactions. mdpi.com A hypothetical application could involve a coupling reaction between a 4-methoxyphenyl organometallic species and an activated derivative of 2-ethylbutanoic acid, facilitated by a supported bimetallic catalyst. This approach represents a frontier in developing environmentally benign C-C bond-forming methodologies.

Organocatalytic Methodologies (e.g., Oxazolium Salt Catalysis, Thiourea (B124793) Catalysis)

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a third pillar of catalysis alongside metal and enzyme catalysis.

Oxazolium Salt Catalysis: Oxazolium salts are precursors to N-heterocyclic carbenes (NHCs), which are potent catalysts for reactions involving "umpolung" or polarity reversal. acs.org They are famously used in the benzoin (B196080) and Stetter reactions to generate acyl anion equivalents from aldehydes. usask.ca While a direct application to the synthesis of this compound is not straightforward, this reactivity could be harnessed in a multi-step sequence. For example, an NHC could catalyze the addition of an acyl anion equivalent to a Michael acceptor, forming a 1,4-dicarbonyl compound that could be further elaborated to the target structure.

Thiourea Catalysis: Chiral thiourea derivatives are highly effective hydrogen-bond-donating organocatalysts. nih.govacs.org They function by activating electrophiles, such as carbonyl groups or imines, toward nucleophilic attack. organic-chemistry.org Bifunctional thiourea catalysts, which contain both a hydrogen-bond donor (thiourea) and a basic site (e.g., a tertiary amine), are particularly powerful. nih.gov They can simultaneously activate both the electrophile and the nucleophile.

In a potential synthesis of the target molecule, a bifunctional thiourea catalyst could be employed in an enantioselective α-alkylation reaction. The basic amine moiety would facilitate the formation of an enolate or enamine from a ketone precursor, while the thiourea group could activate the ethylating agent or stabilize the transition state through hydrogen bonding, thereby controlling the reaction's stereoselectivity. While often applied to additions to nitroalkenes or imines, the underlying principle of dual activation is applicable to developing novel C-C bond-forming reactions. libretexts.org

Table 3: Roles of Organocatalysts in Related C-C Bond-Forming Reactions

| Organocatalyst Type | Mode of Activation | Typical Reaction |

| Oxazolium Salt (NHC) | Umpolung (Acyl Anion Generation) | Stetter Reaction, Benzoin Condensation acs.orgusask.ca |

| Thiourea (Bifunctional) | Hydrogen Bonding / Brønsted Base | Aldol Reaction, Michael Addition nih.govlibretexts.org |

These organocatalytic strategies represent cutting-edge approaches that could potentially be adapted to provide novel and asymmetric routes to α,α-disubstituted ketones like this compound.

Transition Metal-Catalyzed Coupling Reactions

The construction of the carbon skeleton of aryl ketones like this compound can be efficiently achieved through transition metal-catalyzed cross-coupling reactions. These methods offer powerful alternatives to classical approaches like Friedel-Crafts acylation, often providing higher selectivity and functional group tolerance. researchgate.net The core of these strategies lies in the formation of a carbon-carbon bond between an aromatic ring and an acyl or alkyl group, facilitated by catalysts based on metals such as palladium, nickel, or iron. researchgate.netbeilstein-journals.org

Common cross-coupling reactions applicable to the synthesis of aryl ketones include the Suzuki, Heck, Negishi, and Sonogashira reactions. researchgate.net For the synthesis of the target molecule, a plausible strategy would involve a palladium or nickel-catalyzed coupling between a 4-methoxyphenyl derivative and a suitable coupling partner containing the 2-ethylbutanoyl group. For example, a Negishi coupling could involve the reaction of a 4-methoxyphenylzinc halide with 2-ethylbutanoyl chloride. Nickel catalysts have become particularly important for their ability to form alkyl-alkyl bonds, expanding the scope of accessible molecules. researchgate.netnih.gov

Iron-catalyzed reactions have also emerged as a cost-effective and environmentally benign alternative to palladium-catalyzed processes. beilstein-journals.org These reactions can facilitate domino coupling processes, allowing for the construction of complex molecules in a single step. beilstein-journals.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity, minimizing side reactions such as substrate and product inhibition, which can be prevalent with heteroaromatic compounds. researchgate.net

Table 1: Comparison of Potential Transition Metal-Catalyzed Coupling Reactions

| Coupling Reaction | Typical Catalyst | Aryl Substrate Example | Acyl/Alkyl Substrate Example | Key Advantages |

|---|---|---|---|---|

| Suzuki | Palladium(0) complexes | 4-Methoxyphenylboronic acid | 2-Ethylbutanoyl chloride | Mild reaction conditions, commercial availability of boronic acids. |

| Negishi | Palladium(0) or Nickel(0) complexes | 4-Methoxyphenylzinc chloride | 2-Ethylbutanoyl chloride | High reactivity of organozinc reagents, good functional group tolerance. researchgate.net |

| Heck | Palladium(0) complexes | 4-Iodoanisole | Ethyl vinyl ketone (followed by reduction) | Direct arylation of alkenes. researchgate.net |

| Iron-Catalyzed | Iron(III) chloride | 4-Iodoanisole | 2-Ethylbutyl Grignard reagent | Low cost, low toxicity, environmentally friendly. beilstein-journals.org |

Green Chemistry Principles Applied to the Synthesis of this compound

The integration of green chemistry principles into synthetic methodologies is crucial for developing sustainable chemical processes. This involves optimizing reaction efficiency, selecting environmentally benign solvents, and utilizing sustainable reagents and catalysts.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comrsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they minimize waste generation. scranton.edu

Traditional syntheses of aryl ketones, like the Friedel-Crafts acylation, often exhibit poor atom economy due to the use of stoichiometric amounts of Lewis acid catalysts (e.g., AlCl₃) and the generation of significant inorganic waste during workup. begellhouse.comresearchgate.net In contrast, catalytic reactions are inherently more atom-economical.

For instance, a hypothetical catalytic acylation of anisole with 2-ethylbutanoyl chloride would have a significantly higher theoretical atom economy than the classical stoichiometric Friedel-Crafts reaction. Optimizing reaction yield alongside atom economy provides a more complete measure of a reaction's efficiency. primescholars.com

Table 2: Hypothetical Atom Economy Comparison for Synthesis

| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Stoichiometric Friedel-Crafts | Anisole + 2-Ethylbutanoyl Chloride + AlCl₃ | This compound | HCl, Al(OH)₃, H₂O (after workup) | ~46% |

| Catalytic Acylation | Anisole + 2-Ethylbutanoic Anhydride (B1165640) | This compound | 2-Ethylbutanoic acid | ~68% |

Note: Calculations are based on molecular weights of reactants and desired product, assuming a simplified reaction scheme.

Solvent Selection and Solvent-Free Reaction Development

Solvents account for a significant portion of the mass and energy consumption in chemical processes and are a major source of waste. researchgate.net Green solvent selection aims to replace hazardous solvents with safer, more sustainable alternatives. rsc.org Traditional solvents used in acylation reactions, such as nitrobenzene (B124822) and halogenated hydrocarbons like 1,2-dichloroethane, are often toxic and environmentally persistent. researchgate.netrsc.org

Solvent selection guides developed by pharmaceutical companies and academic groups categorize solvents as "preferred," "usable," or "undesirable" based on safety, health, and environmental criteria. researchgate.net Greener alternatives for the synthesis of this compound could include esters like ethyl acetate (B1210297) or ethers derived from renewable resources. google.comresearchgate.net

Furthermore, developing solvent-free reaction conditions is a primary goal of green chemistry. nih.gov Mechanochemistry (grinding) or performing reactions in the melt phase can eliminate the need for solvents entirely, reducing waste and simplifying purification processes.

Table 3: Green Solvent Selection Guide for Acylation Reactions

| Category | Solvent Examples | Rationale |

|---|---|---|

| Preferred | Ethyl acetate, 2-Methyltetrahydrofuran (2-MeTHF) | Low toxicity, biodegradable, derived from renewable sources (for some). researchgate.net |

| Usable | Toluene, Heptane | Acceptable performance but with some health or environmental concerns. nih.gov |

| Undesirable | Benzene (B151609), 1,2-Dichloroethane, Chloroform, N,N-Dimethylformamide (DMF) | Carcinogenic, toxic, or environmentally persistent. researchgate.netgoogle.com |

Sustainable Reagent and Catalyst Design

The design of sustainable reagents and catalysts focuses on replacing hazardous and wasteful substances with safer, more efficient, and often reusable alternatives. In the context of synthesizing this compound, a key target is the replacement of conventional Lewis acids like AlCl₃ in Friedel-Crafts acylation. researchgate.net

Solid acid catalysts represent a greener alternative, offering advantages such as ease of separation, reusability, and reduced waste generation. begellhouse.com Examples of such catalysts include:

Zeolites: Microporous aluminosilicates with well-defined active sites. routledge.com

Sulfated Zirconia: A strong solid acid catalyst effective for various acylation reactions. rsc.org

Clays and Heteropolyacids: Environmentally benign and cost-effective catalyst options. routledge.com

These heterogeneous catalysts can be employed in fixed-bed reactors, simplifying product purification and enabling their use in continuous manufacturing processes. researchgate.net The development of catalysts from abundant, non-toxic metals like iron is also a significant area of research aimed at improving the sustainability of chemical synthesis. nih.gov

Continuous Flow Synthesis of this compound (e.g., adaptable from 4-aryl-2-butanones)

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering enhanced safety, efficiency, and scalability compared to traditional batch processing. acs.orgflinders.edu.au The synthesis of this compound is amenable to this technology, with established protocols for structurally similar 4-aryl-2-butanones providing a clear blueprint. acs.orgunits.it

A scalable, two-step continuous flow synthesis for compounds like 4-(4-methoxyphenyl)-2-butanone has been demonstrated, which can be adapted for the target molecule. acs.orgacs.org Such a process would likely involve:

C-C Bond Formation: A first flow reactor would host the key carbon-carbon bond-forming reaction. This could be a Mizoroki-Heck, Wittig, or aldol-type reaction, optimized for short residence times (1-10 minutes) using high temperatures, potentially with microwave assistance to accelerate the reaction before translation to a flow system. acs.orgunits.it

Hydrogenation/Reduction: The output from the first reactor would feed directly into a second flow module, typically a fixed-bed reactor containing a heterogeneous catalyst (e.g., Raney Nickel), for a subsequent transformation like the selective hydrogenation of a double bond. acs.orgacs.org

This "telescoped" approach, where intermediates are not isolated, significantly reduces workup time and solvent use. mdpi.com Flow chemistry also allows for the safe handling of reactive intermediates and reagents, such as organolithiums or diazomethane, by generating them in situ and consuming them immediately. rsc.orgrsc.orgnih.gov The precise control over temperature, pressure, and mixing in microreactors minimizes byproduct formation and improves reaction reproducibility. zenodo.org

Table 4: Comparison of Batch vs. Continuous Flow Synthesis Parameters (Adapted from 4-Aryl-2-butanone Synthesis)

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes. acs.org |

| Heat Transfer | Inefficient, potential for hotspots | Highly efficient due to high surface-area-to-volume ratio. zenodo.org |

| Mass Transfer | Often limited by stirring efficiency | Excellent due to short diffusion distances. |

| Scalability | Requires re-optimization ("scaling up") | Achieved by running longer or in parallel ("numbering up"). units.it |

| Safety | Large volumes of hazardous materials | Small reactor volumes, better control over exotherms. rsc.org |

Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 1 4 Methoxyphenyl Butan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 2-Ethyl-1-(4-methoxyphenyl)butan-1-one is anticipated to display a set of signals characteristic of its distinct proton environments. The aromatic region will be dominated by the signals from the 4-methoxyphenyl (B3050149) group, which typically presents as an AA'BB' system due to the para-substitution. The protons ortho to the carbonyl group (H-2' and H-6') are expected to be deshielded and appear as a doublet at a lower field, estimated to be around 7.9 ppm. rsc.org The protons meta to the carbonyl group (H-3' and H-5') will be more shielded and are predicted to resonate as a doublet at a higher field, around 6.9 ppm. rsc.org

The methoxy (B1213986) group (-OCH₃) protons will give rise to a sharp singlet, expected around 3.8 ppm. rsc.org The aliphatic portion of the molecule will show more complex splitting patterns. The single proton at the alpha-carbon (C-2), being adjacent to the electron-withdrawing carbonyl group, will be the most deshielded of the aliphatic protons and is predicted to appear as a multiplet. The two ethyl groups attached to the alpha-carbon will be diastereotopic, leading to potentially complex signals for their methylene (B1212753) (CH₂) and methyl (CH₃) protons. These would likely appear as overlapping multiplets in the upfield region of the spectrum, typically between 0.8 and 1.8 ppm.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9 | d | 2H | Aromatic (H-2', H-6') |

| ~6.9 | d | 2H | Aromatic (H-3', H-5') |

| ~3.8 | s | 3H | Methoxy (-OCH₃) |

| ~3.0-3.4 | m | 1H | Methine (H-2) |

| ~1.4-1.8 | m | 4H | Methylene (-CH₂-) |

| ~0.8-1.2 | t | 6H | Methyl (-CH₃) |

d: doublet, s: singlet, m: multiplet, t: triplet

The ¹³C NMR spectrum will provide complementary information, revealing the number of unique carbon environments. The most downfield signal is expected to be the carbonyl carbon (C-1) due to its significant deshielding, with a predicted chemical shift in the range of 195-205 ppm. rsc.org The aromatic carbons will appear in the typical aromatic region (110-165 ppm). The carbon bearing the methoxy group (C-4') will be highly deshielded, around 163 ppm, while the ipso-carbon attached to the carbonyl group (C-1') will be found at a higher field, around 130 ppm. rsc.org The aromatic carbons ortho and meta to the carbonyl group (C-2'/C-6' and C-3'/C-5') will have distinct signals, with the latter being more shielded. rsc.org The methoxy carbon itself is expected around 55 ppm. rsc.org

In the aliphatic region, the alpha-carbon (C-2) will be deshielded by the adjacent carbonyl group. The carbons of the two ethyl groups will show signals in the upfield region, consistent with saturated alkyl chains.

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~200 | Carbonyl (C=O) |

| ~163 | Aromatic (C-4') |

| ~130 | Aromatic (C-2', C-6') |

| ~130 | Aromatic (C-1') |

| ~114 | Aromatic (C-3', C-5') |

| ~55 | Methoxy (-OCH₃) |

| ~45-55 | Methine (C-2) |

| ~20-30 | Methylene (-CH₂) |

| ~10-15 | Methyl (-CH₃) |

To unambiguously assign all proton and carbon signals, especially in the complex aliphatic region where signal overlap is likely, advanced multidimensional NMR techniques would be indispensable. Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the ethyl groups and their connection to the methine proton. Heteronuclear Single Quantum Coherence (HSQC) would establish the direct one-bond correlations between protons and their attached carbons. Finally, Heteronuclear Multiple Bond Correlation (HMBC) would identify longer-range (2-3 bond) correlations, which would be crucial for confirming the assignment of the quaternary aromatic carbons and the carbonyl carbon by observing their correlations to nearby protons.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to be characterized by several key absorption bands. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the ketone is anticipated in the region of 1670-1690 cm⁻¹. orgchemboulder.comlibretexts.org The conjugation with the aromatic ring typically lowers the frequency compared to a simple aliphatic ketone. orgchemboulder.com The spectrum will also feature aromatic C-H stretching vibrations just above 3000 cm⁻¹ and aliphatic C-H stretching vibrations just below 3000 cm⁻¹. ijrat.org

Characteristic absorptions for the C-O stretching of the aryl ether are expected around 1260 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). Aromatic C=C stretching vibrations will likely appear as a series of bands in the 1600-1450 cm⁻¹ region. ijrat.org

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2970-2850 | Medium-Strong | Aliphatic C-H Stretch |

| ~1680 | Strong | Carbonyl (C=O) Stretch |

| ~1600, 1510, 1460 | Medium-Strong | Aromatic C=C Stretch |

| ~1260 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~1030 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |

Raman spectroscopy provides complementary vibrational information. Aromatic compounds often exhibit strong Raman signals. A prominent feature in the Raman spectrum of this compound would be the aromatic ring breathing modes, which are expected to be strong. The symmetric C=C stretching of the benzene (B151609) ring, often observed around 1600 cm⁻¹, is typically a strong and sharp band in the Raman spectrum. ijrat.org

The carbonyl (C=O) stretch, while strong in the IR, is generally of medium to weak intensity in the Raman spectrum of ketones. researchgate.net Aliphatic C-H stretching and bending vibrations will also be present but are often weaker and less diagnostic than the aromatic signals in the Raman spectrum.

Predicted Raman Data

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H Stretch |

| ~2940 | Medium | Aliphatic C-H Stretch |

| ~1680 | Weak-Medium | Carbonyl (C=O) Stretch |

| ~1600 | Strong | Aromatic C=C Ring Stretch |

| ~1170 | Medium | Aromatic C-H in-plane bend |

| ~830 | Medium | Aromatic Ring Breathing/Out-of-plane bend |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₁₃H₁₈O₂), the molecular weight is 206.28 g/mol .

In a typical mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 206. Subsequent fragmentation would likely occur at the weaker bonds, primarily alpha-cleavage adjacent to the carbonyl group and cleavage at the bond between the carbonyl carbon and the aromatic ring.

Key fragmentation pathways would likely produce characteristic ions. For instance, the most prominent peak is often the one resulting from the formation of a stable acylium ion.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula of Fragment |

|---|---|---|

| Data not available | Molecular Ion [M]⁺ | [C₁₃H₁₈O₂]⁺ |

| Data not available | 4-methoxybenzoyl cation | [CH₃OC₆H₄CO]⁺ |

| Data not available | 2-pentyl cation | [CH₃CH₂(CH(CH₂CH₃))]⁺ |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of this compound in the solid state.

For this analysis, a single crystal of the compound would be required. The crystal would be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate a model of the electron density, from which the atomic positions can be determined.

Should a suitable crystal be grown and analyzed, the crystallographic data would typically be presented as follows.

Table 2: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₃H₁₈O₂ |

| Formula weight | 206.28 |

| Temperature | Data not available |

| Wavelength | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | a = Data not available Åb = Data not available Åc = Data not available Åα = Data not available °β = Data not available °γ = Data not available ° |

| Volume | Data not available ų |

| Z (molecules per unit cell) | Data not available |

Computational and Theoretical Investigations of 2 Ethyl 1 4 Methoxyphenyl Butan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering profound insights into molecular behavior based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netmolbase.com The core principle of DFT is that the energy of a molecule can be determined from its electron density. For 2-Ethyl-1-(4-methoxyphenyl)butan-1-one, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the molecule's most stable three-dimensional arrangement, known as the optimized geometry. nih.gov

This optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the configuration with the minimum energy. The resulting optimized structure provides crucial data on the spatial arrangement of the atoms, including the orientation of the 4-methoxyphenyl (B3050149) group relative to the ethylbutanoyl chain. This information is foundational for all other computational analyses.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. wisc.edu

The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap, are critical descriptors of a molecule's reactivity and stability. dergipark.org.tr A small energy gap suggests that the molecule can be easily excited and is generally more reactive. For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO is likely localized on the electron-rich 4-methoxyphenyl ring, while the LUMO may be centered on the carbonyl group. This analysis helps predict how the molecule will interact with other chemical species.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound This table illustrates the type of data generated from FMO analysis. Specific values require dedicated quantum chemical calculations.

| Parameter | Energy (eV) | Description |

| EHOMO | Hypothetical Value | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | Hypothetical Value | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electronic distribution in a molecule, providing a guide to its reactive sites. The MEP map uses a color scale to indicate different regions of electrostatic potential on the molecule's surface. Typically, red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas represent intermediate or neutral potential.

For this compound, the MEP map would likely show a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity, identifying it as a primary site for electrophilic interaction. Conversely, positive potential (blue) might be observed around the hydrogen atoms, while the aromatic ring would present a complex surface with regions of both negative (above and below the plane) and neutral potential.

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals of a wavefunction into localized, intuitive Lewis-like structures (i.e., bonds and lone pairs). This approach provides a detailed understanding of charge distribution, hybridization, and intramolecular charge transfer (ICT) interactions.

Table 2: Illustrative NBO Analysis of Key Intramolecular Interactions This table demonstrates the type of information derived from NBO analysis. Specific values require dedicated quantum chemical calculations.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (Ocarbonyl) | σ* (Ccarbonyl-Caromatic) | Hypothetical Value | Lone Pair Delocalization |

| LP (Omethoxy) | σ* (Caromatic-Caromatic) | Hypothetical Value | Resonance Stabilization |

| σ (C-H) | σ* (C-C) | Hypothetical Value | Hyperconjugation |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

While quantum chemical calculations often focus on a single, minimum-energy structure, molecules like this compound are flexible and can adopt multiple conformations. The presence of several rotatable single bonds, particularly in the ethyl group and around the bond connecting the phenyl ring to the carbonyl group, allows for considerable structural freedom.

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By simulating these movements, MD can explore the different accessible conformations and their relative energies, providing a dynamic picture of the molecule's behavior. This analysis is crucial for understanding how the molecule's shape might change in different environments and how this flexibility could influence its interactions with other molecules.

Prediction of Spectroscopic Parameters from Quantum Chemical Models

Quantum chemical models are highly effective at predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

For instance, after geometric optimization, the vibrational frequencies of this compound can be calculated. These theoretical frequencies correspond to the peaks observed in an infrared (IR) spectrum. A key vibration would be the C=O stretching mode of the ketone, which is expected to be a strong band. By comparing the calculated vibrational spectrum with an experimental one, assignments can be confirmed, and the accuracy of the computational model can be assessed.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted shifts for each unique proton and carbon atom in the molecule can be directly compared to experimental NMR spectra, aiding in the structural elucidation and confirming the optimized geometry. The ability to accurately predict spectroscopic data is a powerful demonstration of the synergy between theoretical calculations and experimental chemistry.

Reaction Mechanisms and Chemical Transformations of 2 Ethyl 1 4 Methoxyphenyl Butan 1 One

Mechanistic Pathways in the Formation of 2-Ethyl-1-(4-methoxyphenyl)butan-1-one

The synthesis of this compound typically proceeds through a Friedel-Crafts acylation reaction. depaul.eduvedantu.comblogspot.com This classic C-C bond-forming mechanism involves the reaction of an acylating agent with an aromatic ring in the presence of a Lewis acid catalyst. tamu.edu

In this specific case, anisole (B1667542) (methoxybenzene) serves as the aromatic substrate, and 2-ethylbutanoyl chloride is the acylating agent. A strong Lewis acid, such as aluminum chloride (AlCl₃), is commonly employed as the catalyst. tamu.edu

The mechanistic pathway can be outlined as follows:

Formation of the Acylium Ion: The Lewis acid catalyst activates the 2-ethylbutanoyl chloride by coordinating with the chlorine atom. This coordination polarizes the C-Cl bond, facilitating its cleavage and the formation of a highly electrophilic acylium ion. This ion is resonance-stabilized.

Electrophilic Aromatic Substitution: The electron-rich anisole ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The methoxy (B1213986) group (-OCH₃) on the anisole ring is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. blogspot.comquora.comdoubtnut.comquora.com This directs the incoming acyl group primarily to the ortho and para positions. vedantu.comyoutube.com Due to steric hindrance from the methoxy group, the para-substituted product, this compound, is generally the major product. blogspot.comyoutube.com This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation and Regeneration of Aromaticity: A weak base, such as the [AlCl₄]⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound. depaul.edu

Alternative ketone synthesis methods, such as the oxidation of corresponding secondary alcohols or reactions involving organometallic reagents, could theoretically produce this compound, but Friedel-Crafts acylation remains a primary and direct route. organic-chemistry.org

Reactivity Profile of the Carbonyl Group

The carbonyl group (C=O) in this compound is a key functional group that dictates much of its reactivity. The carbon atom of the carbonyl is electrophilic due to the polarization of the C=O double bond, making it susceptible to attack by nucleophiles. numberanalytics.comlibretexts.org

Nucleophilic addition is a characteristic reaction of ketones. libretexts.orgnumberanalytics.comyoutube.com A wide range of nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. libretexts.orgnumberanalytics.com

Key examples of nucleophilic addition reactions include:

Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to the corresponding secondary alcohol, 1-(4-methoxyphenyl)-2-ethylbutan-1-ol. youtube.com

Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX), results in the formation of tertiary alcohols. For instance, reaction with methylmagnesium bromide would yield 2-(4-methoxyphenyl)-3-ethylpentan-2-ol after an acidic workup.

Cyanohydrin Formation: The addition of a cyanide ion (from a source like HCN or NaCN) leads to the formation of a cyanohydrin.

The reactivity of the carbonyl group is influenced by both steric and electronic factors. The presence of the bulky 2-ethylbutyl group and the 4-methoxyphenyl (B3050149) group can sterically hinder the approach of nucleophiles. numberanalytics.com Electronically, the 4-methoxyphenyl group can donate electron density to the carbonyl carbon, slightly reducing its electrophilicity compared to ketones with electron-withdrawing groups. numberanalytics.com

The carbon atoms adjacent to the carbonyl group, known as α-carbons, possess acidic protons. masterorganicchemistry.comwikipedia.orgmsu.edulibretexts.orglibretexts.org The presence of the carbonyl group increases the acidity of these α-hydrogens, allowing for their removal by a base to form a nucleophilic enolate ion. masterorganicchemistry.combham.ac.ukwikipedia.orgkhanacademy.orglibretexts.org This enolate is resonance-stabilized, with the negative charge delocalized onto the oxygen atom. masterorganicchemistry.comlibretexts.org

The enolate of this compound can then react with various electrophiles in α-substitution reactions. wikipedia.orgmsu.edulibretexts.org

Halogenation: In the presence of an acid or base and a halogen (Cl₂, Br₂, I₂), the ketone can undergo α-halogenation. wikipedia.orgmsu.edu

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide. This is a powerful method for forming new C-C bonds at the α-position. wikipedia.orglibretexts.org For this specific compound, deprotonation would occur at the carbon bearing the ethyl group, and subsequent reaction with an electrophile like methyl iodide would introduce a methyl group at that position. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often necessary to ensure complete enolate formation. wikipedia.orgwikipedia.orglibretexts.org

The regioselectivity of enolate formation can be an important consideration in unsymmetrical ketones. wikipedia.org In this case, the α-carbon is a tertiary carbon, and its deprotonation leads to a trisubstituted enolate.

Transformations Involving the 4-Methoxyphenyl Moiety

The 4-methoxyphenyl group also offers sites for chemical modification.

The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. quora.comdoubtnut.comquora.compearson.comlibretexts.org Since the para position is already occupied by the 2-ethylbutanoyl group, further electrophilic aromatic substitution reactions will primarily occur at the ortho positions (positions 3 and 5 on the aromatic ring).

Examples of such reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) at the ortho position.

Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst would result in the addition of a halogen atom to the ortho position.

Friedel-Crafts Alkylation/Acylation: Further alkylation or acylation is also possible at the ortho positions, although steric hindrance might reduce the reaction's efficiency.

The high reactivity of the anisole ring means that these reactions often need to be conducted under mild conditions to avoid polysubstitution. libretexts.org

The methoxy group itself can be a target for chemical transformation. The ether linkage can be cleaved to yield the corresponding phenol. nih.govtandfonline.com This is a common deprotection strategy in organic synthesis.

Ether Cleavage: Reagents such as boron tribromide (BBr₃) or strong acids like hydrobromic acid (HBr) can be used to cleave the methyl-aryl ether bond, converting the methoxy group into a hydroxyl group. nih.govtandfonline.com This would transform this compound into 2-Ethyl-1-(4-hydroxyphenyl)butan-1-one. The mechanism of BBr₃-mediated demethylation is thought to proceed through charged intermediates. nih.gov

It is also possible to achieve C-OMe bond cleavage through nucleophilic aromatic substitution under certain conditions, often requiring specific activating groups on the aromatic ring. acs.orgacs.org

Stereochemical Control and Enantioselective Transformations of this compound

The stereochemical outcome of reactions involving this compound is of significant interest due to the presence of a chiral center at the C2 position. The control of this stereocenter is a key consideration in the synthesis of enantiomerically pure forms of this compound and its derivatives. Enantioselective transformations are crucial in various fields, particularly in the synthesis of biologically active molecules where a specific stereoisomer is often responsible for the desired activity.

General enantioselective synthetic methods applicable to the synthesis of chiral ketones like this compound primarily revolve around two main strategies: the use of chiral auxiliaries and the application of chiral catalysts. These methods aim to introduce the ethyl group at the α-position of a propiophenone (B1677668) precursor in a stereocontrolled manner.

One of the most powerful techniques for achieving enantioselective α-alkylation of ketones is through the use of chiral phase-transfer catalysis. This method typically involves the deprotonation of the ketone precursor, such as 4'-methoxypropiophenone (B29531), to form an enolate. This enolate is then part of a chiral ion pair with a quaternary ammonium (B1175870) salt derived from a chiral source, often a cinchona alkaloid. The chiral catalyst creates a sterically defined environment that directs the approach of the alkylating agent, such as ethyl iodide, to one face of the enolate, leading to the preferential formation of one enantiomer.

The efficiency of such enantioselective alkylations is highly dependent on the structure of the chiral phase-transfer catalyst, the reaction conditions, and the nature of the substrate and electrophile. Catalysts derived from cinchona alkaloids, for instance, have been extensively developed and can be fine-tuned by modifying the substituents on the quinuclidine (B89598) nitrogen and the quinoline (B57606) ring to optimize enantioselectivity.

| Entry | Chiral Phase-Transfer Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | (S)-N-Benzylcinchonidinium bromide | 50% aq. KOH | Toluene | 0 | 85 | 92 |

| 2 | (R)-N-Benzylcinchoninium chloride | 50% aq. KOH | Toluene | 0 | 88 | 90 |

| 3 | (S)-N-(9-Anthracenylmethyl)cinchonidinium bromide | CsOH·H₂O | CH₂Cl₂ | -20 | 92 | 97 |

| 4 | (R)-N-(9-Anthracenylmethyl)cinchoninium bromide | CsOH·H₂O | CH₂Cl₂ | -20 | 90 | 96 |

Another viable strategy for the enantioselective synthesis of this compound is through the asymmetric conjugate addition of an ethyl nucleophile to an α,β-unsaturated precursor, such as 1-(4-methoxyphenyl)but-2-en-1-one. This approach often employs chiral organometallic reagents or a combination of an organometallic reagent with a chiral ligand. For example, the use of diethylzinc (B1219324) in the presence of a chiral catalyst, such as a derivative of a chiral amino alcohol, can facilitate the enantioselective 1,4-addition of an ethyl group.

The stereochemical course of this reaction is dictated by the formation of a chiral complex between the catalyst and the organometallic reagent, which then delivers the ethyl group to the β-position of the enone from a specific face. The choice of the chiral ligand is critical in determining the enantioselectivity of the addition.

A representative data table for a hypothetical enantioselective conjugate addition to form the target compound is presented below. This table is based on general findings in the field of asymmetric conjugate additions.

| Entry | Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | (-)-DAIB ((-)-3-exo-(Dimethylamino)isoborneol) | Toluene | -30 | 95 | 85 |

| 2 | (1R,2S)-N-Methylephedrine | Hexane | -20 | 91 | 78 |

| 3 | (S)-BINOL | THF | -40 | 89 | 93 |

| 4 | (R,R)-TADDOL | Toluene/Hexane | -30 | 96 | 98 |

2 Ethyl 1 4 Methoxyphenyl Butan 1 One As a Synthetic Building Block and Intermediate

Incorporation into Diverse Organic Architectures

The structural features of 2-Ethyl-1-(4-methoxyphenyl)butan-1-one, namely the aromatic ring, the carbonyl group, and the alpha-branched alkyl chain, offer multiple points for chemical modification, allowing for its integration into a variety of larger and more complex molecular structures. The presence of the electron-donating methoxy (B1213986) group on the phenyl ring activates it towards electrophilic aromatic substitution, providing a pathway to introduce additional functional groups onto the aromatic core.

Furthermore, the carbonyl group is a versatile functional handle for a wide array of chemical transformations. It can readily undergo nucleophilic addition reactions, condensations, and reductions. For instance, reactions with organometallic reagents such as Grignard or organolithium compounds can lead to the formation of tertiary alcohols. This reactivity is fundamental for constructing new carbon-carbon bonds and expanding the molecular framework.

The alpha-carbon to the carbonyl group, bearing two ethyl groups, is a quaternary center. This structural feature can influence the steric environment of reactions at the carbonyl group and may be strategically utilized in the design of molecules with specific three-dimensional arrangements.

Derivatization for the Synthesis of Novel Complex Chemical Entities

The derivatization of this compound can lead to a diverse range of novel chemical entities with potential applications in various fields of chemistry. The carbonyl group is the primary site for such derivatizations.

Table 1: Potential Derivatization Reactions of the Carbonyl Group

| Reaction Type | Reagents | Product Class |

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohols |

| Grignard Reaction | R-MgBr | Tertiary Alcohols |

| Wittig Reaction | Ph₃P=CHR | Alkenes |

| Reductive Amination | NH₃, H₂, Catalyst | Primary Amines |

| Knoevenagel Condensation | Active Methylene (B1212753) Compounds | α,β-Unsaturated Ketones |

These reactions allow for the introduction of a wide array of functional groups and structural motifs. For example, reduction of the ketone yields the corresponding secondary alcohol, which can be further functionalized or used as a chiral building block if the reduction is performed enantioselectively. The synthesis of various amine derivatives through reductive amination opens pathways to compounds with potential biological activity.

Role in Target-Oriented Synthesis and Methodology Development

While specific examples of the use of this compound in the total synthesis of complex natural products are not prominently documented in publicly available literature, its structural motifs are present in various biologically active molecules. The 4-methoxyphenyl (B3050149) ketone substructure is a common feature in many natural products and synthetic compounds with interesting pharmacological properties.

The utility of this ketone could be explored in the development of new synthetic methodologies. For instance, its unique steric hindrance around the carbonyl group could make it an interesting substrate for testing the selectivity and reactivity of new catalysts or reagents. Asymmetric reduction or alkylation of this ketone could serve as a benchmark for new enantioselective methods.

Q & A

Q. What are the established synthetic routes for 2-ethyl-1-(4-methoxyphenyl)butan-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via α-allylation or radical-mediated coupling. For example, a related derivative (2-ethyl-1-(4-methoxyphenyl)pentane-1,4-dione) was synthesized using 1-(4-methoxyphenyl)-1-butanone and trimethyl(prop-1-en-2-yloxy)silane under CuOAc/BINAP catalysis at 120°C for 12 hours, yielding 30% . Optimization strategies include varying catalysts (e.g., CuOAc vs. Pd-based systems), adjusting reaction temperatures, or exploring alternative radical initiators like DTBP. Low yields (e.g., 30%) may arise from competing side reactions, necessitating purification via flash chromatography (PE/EtOAc gradients) .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural characterization relies on spectroscopic and crystallographic methods:

- NMR : and NMR provide chemical shifts for the methoxy group (δ ~3.8 ppm for OCH), aromatic protons (δ ~6.8–7.8 ppm), and carbonyl (C=O, δ ~200–210 ppm) .

- X-ray diffraction : Single-crystal studies resolve bond lengths and angles (e.g., C=O bond ~1.21 Å, C–O–CH ~1.43 Å), validated using SHELX software .

- HRMS : Exact mass determination confirms molecular formula (CHO, m/z 204.1150) .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

- Physical state : Typically a colorless to pale yellow oil or crystalline solid .

- Stability : Stable under inert conditions but sensitive to strong oxidizers. Store at 2–8°C in amber glass to prevent photodegradation .

- Hazards : Classified as irritant (Xi); use PPE (gloves, goggles) and avoid inhalation .

Advanced Research Questions

Q. How can contradictions in synthetic yields or byproduct formation be addressed?

Discrepancies in yields (e.g., 30% vs. 76% for analogous compounds) may stem from:

- Reagent purity : Trace impurities in starting materials (e.g., 1-(4-methoxyphenyl)-1-butanone) can inhibit catalysis .

- Reaction monitoring : Use TLC or in-situ IR to detect intermediates/byproducts early. For example, brominated derivatives (e.g., 2-bromo-1-(4-methoxyphenyl)butan-1-one) require careful quenching to avoid halogenated waste .

- Scale-up challenges : Pilot studies under continuous flow conditions may improve reproducibility .

Q. What advanced analytical methods are suitable for detecting trace impurities or degradation products?

- LC-MS/MS : Quantify low-abundance species (e.g., oxidized metabolites) using reverse-phase C18 columns and ESI ionization .

- GC-FID : Monitor volatile byproducts (e.g., ethyl methoxybenzene) with capillary columns (DB-5MS) .

- XRD-PDF analysis : Compare experimental diffraction patterns with computational models (e.g., Mercury CSD) to identify crystalline impurities .

Q. How can computational modeling enhance understanding of this compound’s reactivity or supramolecular interactions?

- DFT calculations : Predict reaction pathways (e.g., radical-mediated α-allylation) using Gaussian or ORCA software. Optimize transition states (e.g., Cu-O bond formation) .

- Molecular docking : Screen for potential biological targets (e.g., estrogen receptors) by simulating ligand-protein interactions with AutoDock Vina .

Q. What strategies are recommended for resolving crystallographic ambiguities in derivatives?

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for high-resolution datasets .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···O) in CrystalExplorer to validate packing motifs .

Application-Oriented Questions

Q. How can this compound serve as a precursor in pharmacological studies?

- Derivatization : Introduce halogen (e.g., Br at C2) or hydroxyl groups to enhance bioavailability. For example, 2-bromo derivatives show potential as antimicrobial agents .

- Structure-activity relationships (SAR) : Compare methoxy-substituted analogs (e.g., 4-ethoxy variants) to assess electronic effects on bioactivity .

Q. What role does this compound play in fragrance safety assessments?

While not directly regulated, structurally similar compounds (e.g., 4-(4-hydroxyphenyl)butan-2-one) undergo IFRA safety evaluations for dermal sensitization and phototoxicity. Follow OECD 442D guidelines for in vitro assays .

Methodological Challenges

Q. How can researchers validate analytical methods for this compound in complex matrices (e.g., biological samples)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.